molecular formula C13H12ClNO B8450780 2-Methyl-6-(3-chlorophenoxy)aniline

2-Methyl-6-(3-chlorophenoxy)aniline

Cat. No.: B8450780
M. Wt: 233.69 g/mol
InChI Key: OLDCPNMHJWULAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(3-chlorophenoxy)aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a 3-chlorophenoxy moiety at the 6-position of the benzene ring.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(3-chlorophenoxy)-6-methylaniline

InChI

InChI=1S/C13H12ClNO/c1-9-4-2-7-12(13(9)15)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3

InChI Key

OLDCPNMHJWULAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC(=CC=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

2-Methyl-6-(prop-1-en-2-yl)aniline (CAS#: 107859-36-9)

  • Structure : Features a methyl group at position 2 and a propenyl group at position 6 .
  • Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol).
  • Key Differences: The propenyl group introduces π-electron density, enhancing conjugation compared to the chlorophenoxy group in the target compound.
  • Applications : Likely used in polymer chemistry or as a precursor for dyes due to its unsaturated side chain.

2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline

  • Structure : Contains a chloro substituent, a trifluoromethyl group at position 6, and a methoxybenzylamine side chain .
  • Molecular Formula: C₁₅H₁₃ClF₃NO (MW: 315.72 g/mol).
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, creating a more polarized aromatic system than the target compound’s chlorophenoxy group.
  • Applications : May serve as a pharmaceutical intermediate or agrochemical due to its fluorine content.

3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline

  • Structure : Combines a chloro substituent with a trifluoromethoxybenzyl group .
  • Molecular Formula: C₁₄H₁₁ClF₃NO (MW: 301.69 g/mol).
  • Key Differences: The trifluoromethoxy group (-OCF₃) is more electronegative than chlorophenoxy (-O-C₆H₄Cl), leading to stronger electron withdrawal. The benzylamine linkage may enhance solubility in polar aprotic solvents.
  • Applications: Potential use in OLEDs or as a ligand in catalysis due to its electron-deficient aromatic system.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Electron Effects
2-Methyl-6-(3-chlorophenoxy)aniline ~235.7 (estimated) -CH₃ (EDG), -O-C₆H₄Cl (EWG) Balanced EDG/EWG interplay
2-Methyl-6-(prop-1-en-2-yl)aniline 147.22 -CH₃ (EDG), -C₃H₅ (π-system) Enhanced conjugation
2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline 315.72 -CF₃ (EWG), -OCH₃ (EDG) Strong polarization
3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline 301.69 -OCF₃ (EWG), -CH₂- linker Extreme electron withdrawal

Notes:

  • EDG : Electron-donating group; EWG : Electron-withdrawing group.
  • The target compound’s chlorophenoxy group provides moderate electron withdrawal, making it less polarized than trifluoromethyl or trifluoromethoxy analogs but more reactive than purely alkyl-substituted anilines.

Application-Oriented Comparisons

OLED Materials

  • Julolidyl-substituted DCJ derivatives (e.g., 4-(dicyanomethylene)-2-methyl-6-(julolidyl)pyran) exhibit red emission in OLEDs due to strong electron-donating julolidine groups .
  • Trifluoromethyl-containing anilines (e.g., ) may serve as electron-transport layers due to their electron-deficient aromatic systems.

Agrochemical Intermediates

  • Chlorinated anilines (e.g., and ) are common in herbicide synthesis. The target compound’s chloro and phenoxy groups align with structural motifs seen in chlorophenoxy herbicides like 2,4-D.

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